Home > Products > Screening Compounds P11183 > 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one
1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one - 1340311-25-2

1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one

Catalog Number: EVT-2822027
CAS Number: 1340311-25-2
Molecular Formula: C9H11N5O
Molecular Weight: 205.221
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GDC-0994 (22)

  • Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) kinase activity. It is currently in early clinical development. []
  • Relevance: GDC-0994 contains a (1-methyl-1H-pyrazol-5-yl)amino)pyrimidin moiety as a key structural feature. This moiety shares similarities with the (1-methyl-1H-pyrazol-4-yl)amino)pyrazin core of the target compound, suggesting potential exploration of similar chemical space. [] (https://www.semanticscholar.org/paper/6bf51cdfaa592a6dd1491ff8ee3ecaaaff60d71b)

PF-06459988

  • Compound Description: PF-06459988 is a potent, third-generation, irreversible inhibitor of T790M-containing epidermal growth factor receptor (EGFR) mutants. [] It exhibits minimal activity against wild-type EGFR, making it a promising candidate for targeted cancer therapy.
  • Relevance: PF-06459988 incorporates a (1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin moiety. The presence of the (1-methyl-1H-pyrazol-4-yl)amino substructure, also found in the target compound 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one, highlights the potential significance of this specific structural motif in designing kinase inhibitors. [] (https://www.semanticscholar.org/paper/6aecb52dc77e58ef105413ba08e151676abf2524)

MK-8033 (11r)

  • Compound Description: MK-8033 (11r) is a specific dual inhibitor of c-Met and Ron kinases with preferential binding to their activated conformations. [] This compound is currently under investigation for cancer treatment and has shown promising preclinical antitumor activity.
  • Relevance: Although structurally distinct from the target compound, MK-8033 (11r) exemplifies the use of 1-methyl-1H-pyrazole derivatives in developing kinase inhibitors. This suggests that modifications to the core structure of 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one, particularly around the pyrazole ring, could be explored for modulating kinase activity. [] (https://www.semanticscholar.org/paper/ceb62c95b3e56798090b6e7e3b3d9e507722e85a)

AMG 337 (23)

  • Compound Description: AMG 337 (23) is a potent and selective MET kinase inhibitor with nanomolar potency and desirable preclinical pharmacokinetics. [] It exhibits significant inhibition of MET phosphorylation in vivo and demonstrates robust antitumor activity in a MET-dependent mouse model.
  • Relevance: AMG 337 incorporates an 8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridine scaffold. The shared presence of the 1-methyl-1H-pyrazol-4-yl group with 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one emphasizes the versatility of this substructure in interacting with kinase targets and its potential application in medicinal chemistry optimization. [] (https://www.semanticscholar.org/paper/6e4f4714fe00cdad4111a7bed3ecbfe1b19f9220)
  • Compound Description: PF-06747775 (21) is a high-affinity, irreversible inhibitor targeting oncogenic EGFR mutants, exhibiting selectivity over wild-type EGFR. [] It is currently being evaluated in Phase I clinical trials for EGFR-driven non-small cell lung cancer.
  • Relevance: PF-06747775 (21) features a (3-methoxy-1-methyl-1H-pyrazol-4-yl)amino substituent. The presence of the 1-methyl-1H-pyrazol-4-yl moiety, also found in 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one, reinforces its importance in medicinal chemistry and suggests that modifications on the pyrazole ring can lead to potent and selective kinase inhibitors. [] (https://www.semanticscholar.org/paper/082bb2f6fd44d1ecd8bbe8dd6f917b99267b80a1)

AZD4205 (21)

  • Compound Description: AZD4205 (21) is a potent and selective Janus kinase 1 (JAK1) inhibitor with good preclinical pharmacokinetics. [] It has demonstrated enhanced antitumor activity in combination with the EGFR inhibitor osimertinib in a preclinical model of non-small cell lung cancer (NSCLC).
  • Relevance: AZD4205 (21) contains a (3-methoxy-1-methyl-pyrazol-4-yl)amino pyrimidine core. The shared structural element of the (3-methoxy-1-methyl-pyrazol-4-yl)amino group with 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one highlights the significance of this motif for kinase inhibition and suggests potential for exploring similar structural modifications for optimizing activity and selectivity profiles. [] (https://www.semanticscholar.org/paper/f15545de9a1d8bad8381afc003817086aad9378e)

Properties

CAS Number

1340311-25-2

Product Name

1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one

IUPAC Name

1-methyl-3-[(1-methylpyrazol-4-yl)amino]pyrazin-2-one

Molecular Formula

C9H11N5O

Molecular Weight

205.221

InChI

InChI=1S/C9H11N5O/c1-13-4-3-10-8(9(13)15)12-7-5-11-14(2)6-7/h3-6H,1-2H3,(H,10,12)

InChI Key

LLYDKBQVUKVAEH-UHFFFAOYSA-N

SMILES

CN1C=CN=C(C1=O)NC2=CN(N=C2)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.